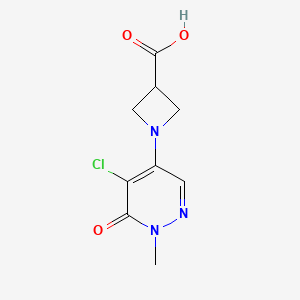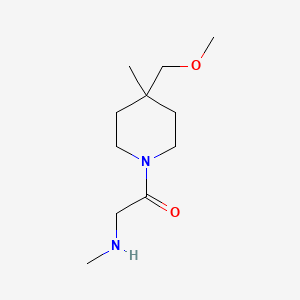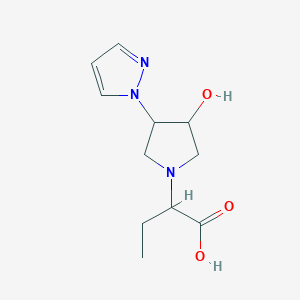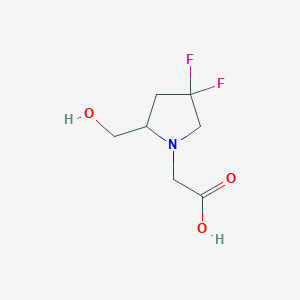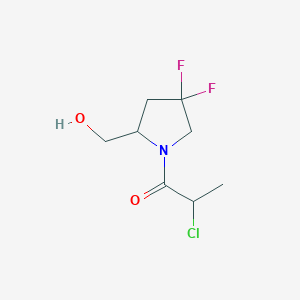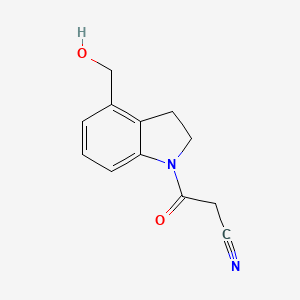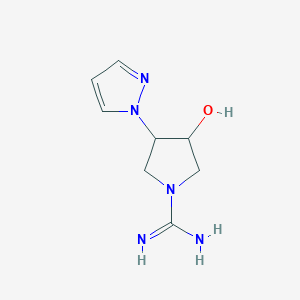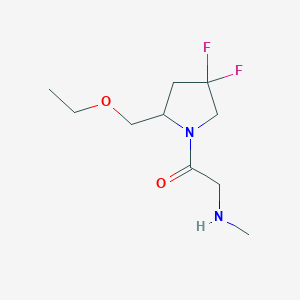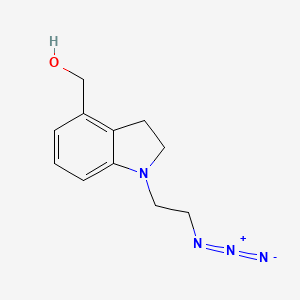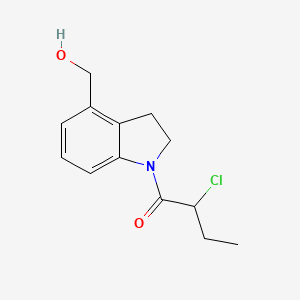
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butyl carbamate and various aryl or heteroaryl halides . Another method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.Applications De Recherche Scientifique
Synthesis and Intermediate for Biologically Active Compounds
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate and its derivatives serve as important intermediates in the synthesis of a variety of biologically active compounds. For instance, one derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, is highlighted as a critical intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis process of this compound from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction demonstrates the compound's role in streamlined synthetic pathways, achieving an 81% yield across three steps (Zhao, Guo, Lan, & Xu, 2017).
Polymer Synthesis and Material Science
In material science, the tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate scaffold contributes to the development of new polymers with enhanced properties. For example, poly(pyridine–imide)s synthesized from an aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent exhibit good solubility, thermal stability, and fluorescent properties. These characteristics make them suitable for various applications, including high-performance materials (Lu, Wu, Xiao, Dong, Zhao, & Hu, 2014).
Ligand Design and Coordination Chemistry
The versatility of tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate derivatives extends to coordination chemistry, where they are used in the design of ligands for metal complexes. These ligands contribute to the synthesis of complexes with potential applications in catalysis, organic synthesis, and the study of reaction mechanisms (Umehara, Ueda, & Tokuyama, 2016).
Photoredox Catalysis
In organic synthesis, derivatives of tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate are explored in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones. This method provides a novel pathway for constructing 3-aminochromones under mild conditions, demonstrating the compound's contribution to innovative synthetic methodologies (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Propriétés
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-11-18-10-14(15)12-6-8-13(9-7-12)20(4)5/h6-9,14-15,18H,10-11H2,1-5H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFTXSFDBNRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
